molecular formula C15H20INO4 B111117 N-Boc-3-Iodo-L-alanine benzyl ester CAS No. 108957-20-6

N-Boc-3-Iodo-L-alanine benzyl ester

Cat. No.: B111117
CAS No.: 108957-20-6
M. Wt: 405.23 g/mol
InChI Key: DDXFSYLOWHQCEK-LBPRGKRZSA-N
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Description

N-Boc-3-Iodo-L-alanine benzyl ester is a chemical compound with the molecular formula C15H20INO4 and a molecular weight of 405.23 g/mol. It is a derivative of L-alanine, an essential amino acid, and is often used in research settings for various applications. The compound is typically used in peptide synthesis and other chemical modifications due to its unique properties.

Preparation Methods

The synthesis of N-Boc-3-Iodo-L-alanine benzyl ester involves several steps. One common method includes the protection of the amino group of L-alanine with a Boc (tert-butoxycarbonyl) group, followed by iodination at the β-position and esterification with benzyl alcohol . The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection, iodine for iodination, and benzyl alcohol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-Boc-3-Iodo-L-alanine benzyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Esterification and Deprotection: The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles such as amines . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-3-Iodo-L-alanine benzyl ester has several scientific research applications:

    Peptide Synthesis: It is commonly used in the synthesis of peptides due to its ability to form peptide bonds.

    Drug Development: The compound is used in drug development for modifying the physical, chemical, and pharmacokinetic properties of pharmaceutical compounds.

    Materials Science: It is also significant in photocatalysis and materials science, where it is used to enhance the properties of photocatalysts.

Comparison with Similar Compounds

N-Boc-3-Iodo-L-alanine benzyl ester can be compared with other similar compounds such as:

    N-Boc-3-Iodo-L-alanine methyl ester: This compound has a similar structure but with a methyl ester group instead of a benzyl ester group.

    N-Boc-3-Iodo-D-alanine benzyl ester: This is the D-enantiomer of the compound, which has different stereochemistry.

These similar compounds highlight the uniqueness of this compound in terms of its specific ester group and stereochemistry, which can influence its reactivity and applications.

Properties

IUPAC Name

benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXFSYLOWHQCEK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373549
Record name N-Boc-3-Iodo-L-alanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108957-20-6
Record name N-Boc-3-Iodo-L-alanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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